molecular formula C21H40N2O7S B13771060 N,N'-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate CAS No. 68258-71-9

N,N'-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate

Cat. No.: B13771060
CAS No.: 68258-71-9
M. Wt: 464.6 g/mol
InChI Key: WFRGHUZWCMREIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate is a chemical compound with the molecular formula C21H40N2O7S and a molecular weight of 464.6165 . This compound is known for its unique structure, which includes both amine and sulphonate groups, making it versatile in various chemical reactions and applications.

Preparation Methods

The synthesis of N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate typically involves the reaction of N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) with toluene-p-sulphonic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield.

Chemical Reactions Analysis

N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate undergoes various chemical reactions, including:

Scientific Research Applications

N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate involves its interaction with molecular targets such as enzymes and proteins. The amine groups can form hydrogen bonds and ionic interactions with these targets, while the sulphonate group can enhance solubility and stability. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical effects .

Comparison with Similar Compounds

N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate can be compared with similar compounds such as:

N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate stands out due to its unique combination of amine and sulphonate groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

68258-71-9

Molecular Formula

C21H40N2O7S

Molecular Weight

464.6 g/mol

IUPAC Name

1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C14H32N2O4.C7H8O3S/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20;1-6-2-4-7(5-3-6)11(8,9)10/h11-14,17-20H,5-10H2,1-4H3;2-5H,1H3,(H,8,9,10)

InChI Key

WFRGHUZWCMREIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O

Related CAS

102-60-3 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.